3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves the following steps:
Nitration: The nitrobenzyl group is introduced via nitration, which involves the reaction of benzyl alcohol with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 3-nitrobenzyl alcohol.
Etherification: The 3-nitrobenzyl alcohol is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions and optimize yield.
Purification techniques: such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-bromo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3-bromo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: 3-amino-4-[(3-nitrobenzyl)oxy]benzaldehyde.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Electrophilic Attack: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Redox Reactions: The nitro group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde
- 4-bromo-3-[(3-nitrobenzyl)oxy]benzaldehyde
- 3-chloro-4-[(3-nitrobenzyl)oxy]benzaldehyde
Comparison:
- Structural Differences: The position of the nitro group or the halogen atom can vary, leading to differences in reactivity and properties.
- Reactivity: Compounds with different halogens (e.g., chlorine instead of bromine) may exhibit different reactivity in substitution reactions.
- Applications: While similar compounds may have overlapping applications, specific structural features can make 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde more suitable for certain research or industrial purposes.
Properties
IUPAC Name |
3-bromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSIEZONVUPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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